(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone
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Overview
Description
(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the chiral center at the 4th position adds to its uniqueness and potential for enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with phosgene or triphosgene under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired enantiomer in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amides, and other nitrogen-containing heterocycles.
Scientific Research Applications
(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the synthesis of various fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl: Similar in structure but lacks the amino group.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-: Contains a cyclohexene ring instead of an oxazolidinone ring.
Uniqueness
The presence of the amino group and the chiral center at the 4th position makes (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone unique. This structural feature allows for specific interactions with molecular targets and enhances its utility in asymmetric synthesis.
Biological Activity
(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone is a chiral compound belonging to the oxazolidinone class, known for its significant biological activities, particularly as an antibacterial agent. This compound features a five-membered ring containing nitrogen and oxygen atoms, characterized by an amino group and an isopropyl substituent at the 4-position. Its stereochemistry plays a crucial role in its biological activity and potential applications in pharmaceuticals.
The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. This occurs through binding to the 50S ribosomal subunit, effectively blocking the formation of peptide bonds during translation. This mechanism is particularly effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Antibacterial Activity
This compound exhibits notable antibacterial properties. Studies have shown that it can inhibit a range of Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness against various strains. For instance, its MIC values against MRSA and other resistant strains demonstrate its potential as a therapeutic agent in treating infections caused by these pathogens .
Anti-inflammatory Properties
In addition to its antibacterial effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. This aspect could broaden its application in treating inflammatory diseases, although further research is required to elucidate this potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in the oxazolidinone framework can enhance or diminish its efficacy against specific bacterial strains. For example, modifications to the amino group or the isopropyl substituent may alter binding affinity and selectivity towards bacterial ribosomes .
Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
- Study on Antibacterial Efficacy : A comparative analysis demonstrated that this compound exhibited superior activity against MRSA compared to traditional antibiotics like linezolid. The study reported MIC values significantly lower than those of linezolid, highlighting its potential as a more effective treatment option .
- Pharmacokinetic Studies : Research involving pharmacokinetic evaluations indicated that derivatives of this compound showed favorable absorption and distribution profiles in animal models. These studies suggest that modifications to enhance solubility and bioavailability could lead to improved therapeutic outcomes .
Comparison with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(4S)-(-)-4-Isopropyl-2-oxazolidinone | Chiral center at C4; isopropyl group | Used as a chiral ligand in dirhodium complexes |
(S)-4-(1-Methylethyl)-5,5-diphenyloxazolidin-2-one | Diphenyl substitution at C5 | Exhibits distinct antibacterial properties |
(R)-5-Methyl-2-oxazolidinone | Methyl group at C5 | Known for its role in drug synthesis |
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-amino-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-4(2)5-3-10-6(9)8(5)7/h4-5H,3,7H2,1-2H3 |
InChI Key |
HORXQDKUJVWRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=O)N1N |
Origin of Product |
United States |
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